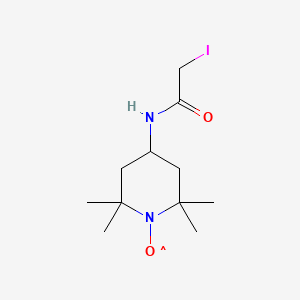

4-(2-Yodoacetamido)-TEMPO

Descripción general

Descripción

4-(2-Iodoacetamido)-TEMPO is a compound that belongs to the class of nitroxide radicals. These compounds are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications. The presence of the nitroxide group imparts significant reactivity, particularly in redox reactions.

Aplicaciones Científicas De Investigación

4-(2-Iodoacetamido)-TEMPO has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in oxidation reactions and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.

Biology: Employed in the study of protein structures and dynamics through spin labeling techniques.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its redox properties.

Industry: Utilized in the stabilization of polymers and as an additive in various industrial processes.

Mecanismo De Acción

Target of Action

The primary targets of 4-(2-Iodoacetamido)-TEMPO are cysteine residues in proteins . The compound is known to bind covalently with the thiol group of cysteine, preventing the protein from forming disulfide bonds .

Mode of Action

4-(2-Iodoacetamido)-TEMPO interacts with its targets through a process known as alkylation . This involves the transfer of an alkyl group from the compound to its target, in this case, the cysteine residues in proteins. This alkylation process inhibits the ability of these residues to form disulfide bonds, thereby affecting the structure and function of the protein .

Biochemical Pathways

It is known that the compound can inhibit glycolysis by irreversibly inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (gapdh) . This suggests that the compound may have a significant impact on energy metabolism within cells.

Pharmacokinetics

Its metabolism and excretion are also likely to be complex, given its reactivity with protein residues .

Result of Action

The primary result of the action of 4-(2-Iodoacetamido)-TEMPO is the modification of protein structure and function. By preventing the formation of disulfide bonds, the compound can significantly alter the conformation of proteins, potentially affecting their activity and interactions with other molecules .

Action Environment

The action of 4-(2-Iodoacetamido)-TEMPO is likely to be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of the compound. Additionally, the presence of other reactive species could potentially interfere with the compound’s ability to alkylate its targets .

Análisis Bioquímico

Biochemical Properties

N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit ferroptosis, a type of oxidative stress-induced cell death, by interacting with glutathione peroxidase 4 (GPX4) and other antioxidative systems . This interaction helps in reducing lipid hydroperoxides within cell membranes, thereby preventing cell death. Additionally, N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide can act as a radical scavenger, capturing reactive oxygen species (ROS) and protecting cells from oxidative damage .

Cellular Effects

N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit glutamate-induced cell death in mouse hippocampal cell lines and reduce neuronal cell death in a mouse ischemia model . This compound also affects the metabolism of yeast cells, increasing their metabolic activity and slowing down the aging process . Furthermore, it has been shown to reduce the number of DNA double-strand breaks, indicating its genoprotective effects .

Molecular Mechanism

The molecular mechanism of N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, it inhibits ferroptosis by preventing the accumulation of lethal lipid reactive oxygen species (ROS) in cell membranes . This is achieved through its interaction with GPX4 and other antioxidative systems, which help in reducing lipid hydroperoxides. Additionally, it can act as a radical scavenger, capturing ROS and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Its effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to this compound has been shown to increase metabolic activity in yeast cells and reduce the number of DNA double-strand breaks . These long-term effects highlight its potential as a protective agent against oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide vary with different dosages in animal models. At lower doses, it has been shown to inhibit ferroptosis and protect neuronal cells from ischemic damage . At higher doses, it may exhibit toxic or adverse effects. For instance, excessive doses of this compound can lead to oxidative stress and cellular damage, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress response and lipid metabolism. For example, it has been shown to interact with GPX4 and other antioxidative systems, reducing lipid hydroperoxides and preventing cell death . Additionally, it can act as a radical scavenger, capturing ROS and protecting cells from oxidative damage .

Transport and Distribution

The transport and distribution of N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known for its high cellular permeability, allowing it to be distributed widely within tissues . Its distribution is also affected by its ability to interact with specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues .

Subcellular Localization

N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide exhibits specific subcellular localization, which influences its activity and function. It is known to localize within cell membranes, where it interacts with lipid hydroperoxides and other biomolecules involved in oxidative stress response . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodoacetamido)-TEMPO typically involves the following steps:

Formation of the Nitroxide Radical: The starting material, 2,2,6,6-tetramethyl-4-piperidone, is reacted with a suitable oxidizing agent to form the nitroxide radical.

Iodoacetamide Formation: The nitroxide radical is then reacted with iodoacetamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Iodoacetamido)-TEMPO undergoes various types of chemical reactions, including:

Oxidation: The nitroxide group can participate in oxidation reactions, often acting as a catalyst.

Reduction: The compound can be reduced to its corresponding hydroxylamine.

Substitution: The iodoacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like thiols and amines can react with the iodoacetamide group.

Major Products Formed

Oxidation: The major product is often the corresponding oxoammonium ion.

Reduction: The major product is the hydroxylamine derivative.

Substitution: The products depend on the nucleophile used, resulting in various substituted amides.

Comparación Con Compuestos Similares

Similar Compounds

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar redox properties.

N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide: Another nitroxide compound with applications in spin labeling and polymer stabilization.

Uniqueness

4-(2-Iodoacetamido)-TEMPO is unique due to the presence of the iodoacetamide group, which allows for specific reactivity in nucleophilic substitution reactions. This makes it particularly useful in bioconjugation and labeling studies.

Propiedades

IUPAC Name |

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-2-iodoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21IN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZANHRWWCPXQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)NC(=O)CI)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine](/img/structure/B1225410.png)

![3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester](/img/structure/B1225411.png)

![N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide](/img/structure/B1225417.png)

![4-[5-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225418.png)

![2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide](/img/structure/B1225422.png)

![N-(4-acetylphenyl)-2-[[1-(3,5-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1225426.png)

![2-[[2-(4-Morpholinyl)-1-oxoethyl]amino]-4-thiophen-2-yl-3-thiophenecarboxylic acid methyl ester](/img/structure/B1225427.png)

![5-bromo-N-[(4-tert-butylcyclohexylidene)amino]-2-furancarboxamide](/img/structure/B1225428.png)

![N-[(2-fluorophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1225429.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1225431.png)

![1-(2-chlorophenyl)-N-[(1-cyclopentyl-5-tetrazolyl)methyl]-N-(2-furanylmethyl)methanamine](/img/structure/B1225435.png)

![2-[[(5-Anilino-1,3,4-thiadiazol-2-yl)thio]methyl]isoindole-1,3-dione](/img/structure/B1225438.png)